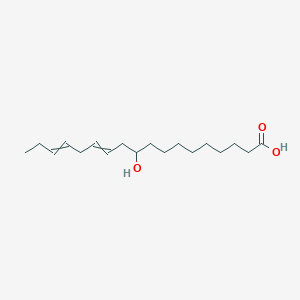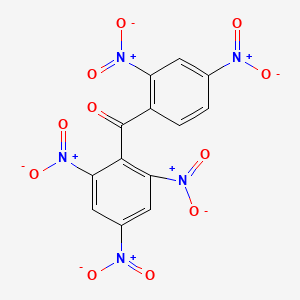![molecular formula C15H32O2SSn B14681377 Methyl [(tributylstannyl)sulfanyl]acetate CAS No. 31614-63-8](/img/structure/B14681377.png)
Methyl [(tributylstannyl)sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(tributylstannyl)sulfanyl]acetate is an organotin compound characterized by the presence of a stannyl group attached to a sulfanyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [(tributylstannyl)sulfanyl]acetate typically involves the reaction of tributylstannyl compounds with sulfanyl acetate derivatives. One common method involves the use of tributylstannylmethanol, which is prepared by reacting tributyltin hydride with paraformaldehyde in the presence of a base such as butyllithium . The resulting tributylstannylmethanol can then be reacted with methyl acetate under appropriate conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl [(tributylstannyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form simpler organotin derivatives.
Substitution: The stannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a wide range of organotin compounds.
Applications De Recherche Scientifique
Methyl [(tributylstannyl)sulfanyl]acetate has several applications in scientific research:
Medicine: Investigated for its potential use in drug development and delivery systems.
Mécanisme D'action
The mechanism of action of Methyl [(tributylstannyl)sulfanyl]acetate involves the reactivity of the stannyl group. The stannyl group can participate in various chemical reactions, including nucleophilic substitution and oxidative addition. These reactions are facilitated by the electron-rich nature of the stannyl group, which can interact with various molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Tributyltin Hydride: Another organotin compound with similar reactivity but different applications.
Methyl [(2-oxopropyl)sulfanyl]acetate: A related compound with a different functional group attached to the sulfanyl acetate moiety.
Propriétés
Numéro CAS |
31614-63-8 |
|---|---|
Formule moléculaire |
C15H32O2SSn |
Poids moléculaire |
395.2 g/mol |
Nom IUPAC |
methyl 2-tributylstannylsulfanylacetate |
InChI |
InChI=1S/3C4H9.C3H6O2S.Sn/c3*1-3-4-2;1-5-3(4)2-6;/h3*1,3-4H2,2H3;6H,2H2,1H3;/q;;;;+1/p-1 |
Clé InChI |
YPLIVLHJYQJWIL-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)SCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


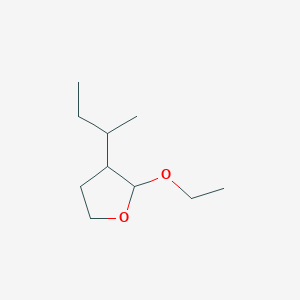
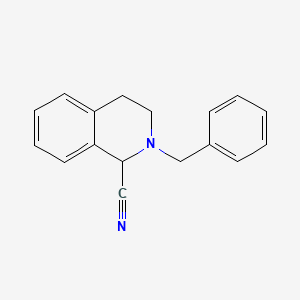
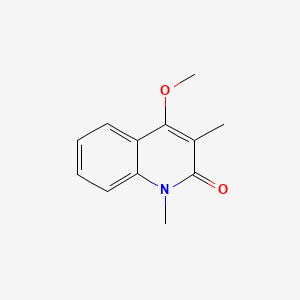


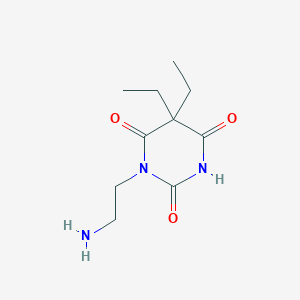


![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)
